Cas no 2138220-57-0 (3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine)

3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine is a versatile organic compound featuring a bromo-substituted phenyl ring and a chloromethyl substituent. This compound is highly sought after for its unique electronic properties, which make it suitable for various synthetic applications. Its structural features provide excellent compatibility with other organic molecules, enabling the formation of complex organic compounds.
3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine structure
2138220-57-0 structure
Product name:3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine
CAS No:2138220-57-0
MF:C13H11BrClN
MW:296.590141534805
CID:6560736
PubChem ID:165449211

3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • EN300-715963
    • 3-(3-bromo-2-methylphenyl)-5-(chloromethyl)pyridine
    • 2138220-57-0
    • 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine
    • Inchi: 1S/C13H11BrClN/c1-9-12(3-2-4-13(9)14)11-5-10(6-15)7-16-8-11/h2-5,7-8H,6H2,1H3
    • InChI Key: VLPOYIVEILNLIU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C)C1C=NC=C(CCl)C=1

Computed Properties

  • Exact Mass: 294.97634g/mol
  • Monoisotopic Mass: 294.97634g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12.9Ų

3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-715963-1.0g
3-(3-bromo-2-methylphenyl)-5-(chloromethyl)pyridine
2138220-57-0
1g
$0.0 2023-06-07

Additional information on 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine

Introduction to 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine (CAS No. 2138220-57-0)

3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine, with the CAS number 2138220-57-0, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its brominated and chlorinated functionalities, which confer it with specific reactivity and biological properties.

The molecular formula of 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine is C14H12BrClN, and its molecular weight is approximately 309.61 g/mol. The compound features a pyridine ring, which is a common heterocyclic aromatic structure found in many biologically active molecules. The presence of the bromo and chloro substituents on the phenyl and pyridine rings, respectively, adds complexity to its chemical behavior and reactivity.

In terms of synthesis, 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine can be prepared through a multi-step process involving the coupling of 3-bromo-2-methylbenzaldehyde with 5-chloromethylpyridine. This reaction typically proceeds via a cross-coupling reaction, such as the Suzuki-Miyaura coupling or the Heck reaction, which are well-established methods in organic synthesis. The choice of catalyst and reaction conditions plays a crucial role in achieving high yields and purity of the final product.

The physical properties of 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine include its melting point, boiling point, and solubility in various solvents. These properties are essential for understanding its behavior in different chemical environments and for optimizing its use in various applications. For instance, the compound's solubility in polar solvents like dimethyl sulfoxide (DMSO) makes it suitable for use in biological assays and drug discovery processes.

In the realm of medicinal chemistry, 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have focused on its potential as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, research has demonstrated that this compound can selectively inhibit certain kinases, which are key targets in cancer therapy. The bromo and chloro substituents contribute to the compound's ability to form stable interactions with target proteins, enhancing its potency and selectivity.

Beyond its potential as a drug candidate, 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine also serves as a valuable building block for the synthesis of more complex molecules. Its functional groups can be readily modified through various chemical reactions, allowing chemists to explore a wide range of structural variations. This versatility makes it an attractive starting material for combinatorial chemistry approaches, where large libraries of compounds can be rapidly generated for high-throughput screening.

In addition to its applications in drug discovery, 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine has been investigated for its use in materials science. The unique electronic properties of pyridine-based compounds make them suitable for applications in organic electronics and photovoltaic devices. Research has shown that derivatives of this compound can exhibit favorable charge transport properties, making them candidates for use in organic semiconductors.

The safety profile of 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine is an important consideration for both laboratory use and potential commercial applications. While detailed toxicological data may be limited, general precautions should be taken when handling this compound to minimize exposure risks. Proper personal protective equipment (PPE), such as gloves and goggles, should be used, and work should be conducted in a well-ventilated area or fume hood.

In conclusion, 3-(3-Bromo-2-methylphenyl)-5-(chloromethyl)pyridine (CAS No. 2138220-57-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and functional groups make it a valuable tool for researchers exploring new frontiers in medicinal chemistry, materials science, and beyond. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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